molecular formula C11H11BrO2 B1407457 Ethyl 2-bromo-4-vinylbenzoate CAS No. 1416979-61-7

Ethyl 2-bromo-4-vinylbenzoate

Cat. No.: B1407457
CAS No.: 1416979-61-7
M. Wt: 255.11 g/mol
InChI Key: AZDZDLBOLLTQER-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-vinylbenzoate is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a vinyl group at the 4-position on the benzene ring, with an ethyl ester functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Properties

IUPAC Name

ethyl 2-bromo-4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDZDLBOLLTQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253500
Record name Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416979-61-7
Record name Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416979-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethyl 2-bromo-4-vinylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-bromo-4-iodobenzoate with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is typically carried out in a solvent mixture of tetrahydrofuran and water under reflux conditions. This method provides a high yield of the desired product.

Chemical Reactions Analysis

Ethyl 2-bromo-4-vinylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-bromo-4-vinylbenzoate serves as a versatile intermediate in organic chemistry. It is particularly useful in:

  • Cross-Coupling Reactions : The compound can undergo Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with boronic acids. This reaction is crucial in synthesizing complex organic molecules and pharmaceuticals.
  • Substitution Reactions : The bromine atom in this compound can be replaced by various nucleophiles, facilitating the synthesis of derivatives with different functional groups.
  • Polymer Chemistry : The vinyl group makes it suitable for radical polymerization processes, which are essential for producing polymers and copolymers with specific properties .

Pharmaceutical Applications

This compound is also employed in the pharmaceutical industry for:

  • Synthesis of Bioactive Compounds : It is utilized as a precursor in the synthesis of biologically active molecules, including potential drug candidates. Its ability to introduce a vinyl group into the molecular framework enhances the biological activity of the resulting compounds .
  • Late-stage Functionalization : The compound's reactivity allows for late-stage modifications of complex molecules, which is beneficial in drug development processes where fine-tuning of pharmacological properties is required .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential use in developing:

  • Pesticides : Research indicates that derivatives of this compound can be synthesized to create effective pesticides, including insecticides and acaricides. These compounds target specific pests while minimizing environmental impact .

Material Science

The compound's properties make it suitable for applications in material science:

  • Specialty Chemicals Production : this compound is used in the production of specialty chemicals that find applications across various industries, including coatings, adhesives, and sealants .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Pharmaceutical Development : A study demonstrated its role as a key intermediate in synthesizing novel anti-cancer agents through selective functionalization techniques, showcasing its importance in medicinal chemistry .
  • Agricultural Innovations : Research highlighted the synthesis of new insecticides derived from this compound, which showed enhanced efficacy against resistant pest strains while being environmentally friendly .
  • Material Enhancements : A case study on polymer synthesis illustrated how incorporating this compound into copolymer formulations improved mechanical properties and thermal stability, making it valuable for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-vinylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key reactive sites. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl group and a boronic acid derivative . This reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Ethyl 2-bromo-4-vinylbenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-4-iodobenzoate: Similar structure but with an iodine atom instead of a vinyl group.

    Ethyl 2-bromo-4-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.

    Ethyl 2-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in synthetic applications.

Biological Activity

Ethyl 2-bromo-4-vinylbenzoate is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

This compound is an organobromine compound characterized by the presence of a vinyl group and a bromine atom attached to a benzoate moiety. Its molecular formula is C11H11BrO2C_{11}H_{11}BrO_2, and it has a molecular weight of approximately 255.1 g/mol. The compound is often used as an intermediate in organic synthesis and has potential applications in pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Here are some key mechanisms:

  • Antitumor Activity : Studies have shown that compounds with similar structures can exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, analogs of this compound have been evaluated for their effects on cell viability in cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .
  • Retinoid Activity : Compounds structurally related to this compound have been investigated for their retinoid-like activity, particularly in activating retinoic acid receptors (RAR) and retinoid X receptors (RXR). This activity is crucial for regulating gene expression involved in cell differentiation and proliferation .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions and therapeutic effects against diseases such as cancer .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntitumorInduces apoptosis
Retinoid-like activityRAR/RXR activation
Enzyme inhibitionMetabolic pathway modulation

Case Study: Antitumor Effects

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation and DNA fragmentation assays. This suggests potential therapeutic applications in oncology .

Case Study: Retinoid Activity

Another investigation focused on the retinoid-like effects of this compound analogs. These compounds were tested for their ability to activate RXR-mediated transcriptional pathways in cultured human cells. Results demonstrated that several analogs exhibited enhanced RXR activation compared to controls, indicating their potential use in treating skin disorders like cutaneous T-cell lymphoma .

Q & A

Basic: What synthetic routes are effective for preparing Ethyl 2-bromo-4-vinylbenzoate, and how can reaction yields be optimized?

Methodological Answer:
A common approach involves bromination of a precursor such as ethyl 4-vinylbenzoate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 2-position can be achieved by refluxing in a solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) . Optimization includes:

  • Temperature control : Maintaining 70–80°C to favor selective bromination.
  • Stoichiometry : A 1:1 molar ratio of precursor to NBS minimizes side reactions.
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients isolates the product.

Advanced: How can crystallographic data inconsistencies be resolved during structural elucidation of this compound?

Methodological Answer:
Discrepancies in X-ray diffraction (XRD) data, such as poor refinement statistics or ambiguous electron density maps, require advanced software tools. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement:

  • Twinning analysis : Use CELL_NOW or TWINLAWS to identify twinning in crystals.
  • Restraints : Apply geometric restraints for disordered vinyl or bromo groups to improve model accuracy .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for vinyl protons) to resolve ambiguities .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H NMR : Look for vinyl proton doublets (δ 5.2–5.8 ppm, J = 10–17 Hz) and aromatic protons split by bromine’s deshielding effect.
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and brominated aromatic carbons (δ 120–130 ppm).
  • IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br stretch (~550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular weight (e.g., m/z 269 for C₁₁H₁₁BrO₂) .

Advanced: How can computational modeling predict the reactivity of the vinyl and bromo groups in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:

  • Electrophilic substitution : Calculate Fukui indices to identify reactive sites on the aromatic ring.
  • Vinyl group reactivity : Assess orbital interactions (HOMO-LUMO gaps) for Diels-Alder or polymerization propensity.
  • Solvent effects : Use Polarizable Continuum Models (PCM) to simulate solvent polarity’s impact on reaction kinetics .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:
Side reactions (e.g., vinyl group polymerization or debromination) can be minimized by:

  • Protection/deprotection : Temporarily protect the vinyl group with a silyl ether (e.g., TMSCl) during bromine-mediated coupling.
  • Catalytic systems : Use Pd(0) catalysts for Suzuki-Miyaura cross-coupling to retain stereochemistry at the vinyl position.
  • Low-temperature conditions : Perform reactions at –20°C to suppress radical pathways .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is typical for research-grade material.
  • Melting point : Compare experimental values (e.g., 45–47°C) with literature data.
  • Elemental analysis : Confirm %C, %H, and %Br within ±0.4% of theoretical values .

Advanced: What bioactivity screening approaches are suitable for this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibitors) with IC₅₀ determination via dose-response curves.
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, comparing to positive controls like doxorubicin.
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-4-vinylbenzoate
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Ethyl 2-bromo-4-vinylbenzoate

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